molecular formula C19H33NO3 B1239783 Pumiliotoxin B CAS No. 67016-65-3

Pumiliotoxin B

Cat. No.: B1239783
CAS No.: 67016-65-3
M. Wt: 323.5 g/mol
InChI Key: WDSCDQQQRGGVPJ-AQABUGPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pumiliotoxin B is a natural product found in Oophaga pumilio, Pseudophryne coriacea, and other organisms with data available.

Scientific Research Applications

Chemical and Molecular Characteristics

Pumiliotoxin-B, an alkaloid produced by dart-poison frogs, has been studied for its structural and molecular orbital characteristics. Density Functional Theory (DFT) studies indicate the enol form of pumiliotoxin-B is more stable than the keto form, potentially due to better hydrogen bonding in the enol form. This stability is particularly evident in vacuum conditions (Türker, 2019).

Synthesis and Chemical Manipulation

Several studies have focused on the synthesis of pumiliotoxin variants:

  • A method involving nickel-catalyzed epoxide-alkyne reductive cyclizations was used for the synthesis of pumiliotoxins 209F and 251D, highlighting the versatility of chemical manipulation of these compounds (Woodin & Jamison, 2007).
  • A convergent approach was developed for preparing pumiliotoxin alkaloids, employing palladium-catalyzed cross-coupling reactions between homoallylic organozincs and vinyl iodides (Aoyagi et al., 2002).

Potential Medical Applications

While not directly related to pumiliotoxin B, research on similar compounds has explored potential medical applications:

  • A bispecific biological drug targeting glioblastoma and its neovasculature in the brain was evaluated, providing insights into the therapeutic potential of toxin-derived compounds (Oh et al., 2011).

Biological Control and Environmental Impact

Gliotoxin, a compound similar to this compound, is used in agriculture for biological control. Its dual role as a medicinal agent and pathogenicity determinant in Aspergillus fumigatus illustrates the complex nature of these compounds (Scharf et al., 2016).

Properties

CAS No.

67016-65-3

Molecular Formula

C19H33NO3

Molecular Weight

323.5 g/mol

IUPAC Name

(E,2R,3R,8Z)-8-[(8S,8aS)-8-hydroxy-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-6-ylidene]-4,7-dimethyloct-4-ene-2,3-diol

InChI

InChI=1S/C19H33NO3/c1-13(7-8-14(2)18(22)15(3)21)10-16-11-19(4,23)17-6-5-9-20(17)12-16/h8,10,13,15,17-18,21-23H,5-7,9,11-12H2,1-4H3/b14-8+,16-10-/t13?,15-,17+,18-,19+/m1/s1

InChI Key

WDSCDQQQRGGVPJ-AQABUGPSSA-N

Isomeric SMILES

C[C@H]([C@@H](/C(=C/CC(C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O)/C)O)O

SMILES

CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O

Canonical SMILES

CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O

Synonyms

pumiliotoxin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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